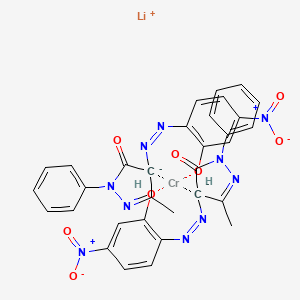

Lithium bis(2,4-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lithium-bis[2,4-Dihydro-4-[(2-Hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromat(1-) ist eine komplexe organometallische Verbindung. Sie zeichnet sich durch ihre einzigartige Struktur aus, die ein Lithium-Ion umfasst, das an ein Chromat-Anion koordiniert ist, wobei zwei Azo-verknüpfte Pyrazolon-Liganden vorhanden sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Lithium-bis[2,4-Dihydro-4-[(2-Hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromat(1-) umfasst typischerweise folgende Schritte:

Bildung der Azoverbindung: Der erste Schritt beinhaltet die Diazotierung von 2-Hydroxy-4-nitroanilin, gefolgt von der Kupplung mit 5-Methyl-2-phenyl-3H-pyrazol-3-on, um die Azoverbindung zu bilden.

Komplexierung mit Chromat: Die Azoverbindung wird dann unter kontrollierten pH-Bedingungen mit einer Chromatquelle, wie z. B. Kaliumchromat, umgesetzt, um den Chromatkomplex zu bilden.

Lithium-Koordination: Schließlich wird der Chromatkomplex mit einem Lithiumsalz, wie z. B. Lithiumchlorid, behandelt, um den gewünschten Lithium-bis-Chromatkomplex zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Skalierung der Labor-Synthesemethoden beinhalten, wobei besonderes Augenmerk auf die Aufrechterhaltung der Reinheit und Ausbeute des Produkts gelegt wird. Dies kann die Verwendung von Durchflussreaktoren und automatisierten Kontrollsystemen umfassen, um konstante Reaktionsbedingungen zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Lithium bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) typically involves the following steps:

Formation of the Azo Compound: The initial step involves the diazotization of 2-hydroxy-4-nitroaniline, followed by coupling with 5-methyl-2-phenyl-3H-pyrazol-3-one to form the azo compound.

Complexation with Chromate: The azo compound is then reacted with a chromate source, such as potassium chromate, under controlled pH conditions to form the chromate complex.

Lithium Coordination: Finally, the chromate complex is treated with a lithium salt, such as lithium chloride, to yield the desired lithium bis-chromate complex.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with particular attention to maintaining the purity and yield of the product. This may involve the use of continuous flow reactors and automated control systems to ensure consistent reaction conditions.

Analyse Chemischer Reaktionen

Reaktionstypen

Lithium-bis[2,4-Dihydro-4-[(2-Hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromat(1-) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation und Reduktion: Das Chromat-Zentrum kann an Redoxreaktionen teilnehmen, bei denen es zu Chrom(III) reduziert oder zu höheren Oxidationsstufen oxidiert werden kann.

Substitutionsreaktionen: Die Azoliganden können Substitutionsreaktionen eingehen, bei denen die Azo-Gruppe durch andere Nucleophile ersetzt werden kann.

Koordinationsreaktionen: Das Lithium-Ion kann mit anderen Liganden koordinieren, wodurch sich die Eigenschaften der Verbindung möglicherweise ändern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Hydrazin können verwendet werden.

Substitution: Nucleophile wie Amine oder Thiole können unter milden Bedingungen verwendet werden.

Hauptprodukte

Oxidation: Chrom(III)-Komplexe.

Reduktion: Reduzierte Azoverbindungen.

Substitution: Neue Azo-Derivate mit unterschiedlichen Substituenten.

Wissenschaftliche Forschungsanwendungen

Lithium-bis[2,4-Dihydro-4-[(2-Hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromat(1-) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Materialwissenschaften: Verwendet bei der Entwicklung von fortschrittlichen Materialien mit bestimmten elektronischen oder magnetischen Eigenschaften.

Katalyse: Wirkt als Katalysator in verschiedenen organischen Reaktionen, einschließlich Oxidations- und Polymerisationsprozessen.

Biologische Studien: Untersucht auf seine potentielle biologische Aktivität, einschließlich antimikrobieller und Antitumoraktivität.

Analytische Chemie: Als Reagenz für den Nachweis und die Quantifizierung bestimmter Metallionen verwendet.

Wirkmechanismus

Der Wirkmechanismus von Lithium-bis[2,4-Dihydro-4-[(2-Hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromat(1-) beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Chromat- und Azo-Komponenten. Das Chromat-Zentrum kann an Redoxreaktionen teilnehmen und so den Oxidationszustand von Zielmolekülen verändern. Die Azoliganden können mit biologischen Makromolekülen interagieren und deren Funktion möglicherweise stören.

Wirkmechanismus

The mechanism of action of Lithium bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) involves its interaction with molecular targets through its chromate and azo components. The chromate center can participate in redox reactions, altering the oxidation state of target molecules. The azo ligands can interact with biological macromolecules, potentially disrupting their function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Lithium-bis[1-[(2-Hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromat(1-)

- Lithium-bis[2,4-Dihydro-4-[(2-Hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromat(1-)

Einzigartigkeit

Lithium-bis[2,4-Dihydro-4-[(2-Hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromat(1-) ist aufgrund seiner spezifischen Ligandenstruktur einzigartig, die ihm besondere elektronische und sterische Eigenschaften verleiht. Diese Einzigartigkeit macht es besonders nützlich in Anwendungen, die eine präzise Kontrolle über molekulare Wechselwirkungen und Reaktivität erfordern.

Eigenschaften

CAS-Nummer |

83733-20-4 |

|---|---|

Molekularformel |

C32H24CrLiN10O8- |

Molekulargewicht |

735.6 g/mol |

IUPAC-Name |

lithium;chromium;4-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one |

InChI |

InChI=1S/2C16H12N5O4.Cr.Li/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;/h2*2-9,22H,1H3;;/q2*-1;;+1 |

InChI-Schlüssel |

WXZNDMWMOIICLU-UHFFFAOYSA-N |

Kanonische SMILES |

[Li+].CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3.[Cr] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12732565.png)

![8-(4-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12732583.png)